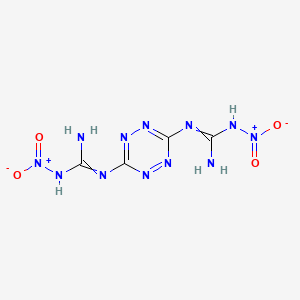
Guanidine, N,N'''-1,2,4,5-tetrazine-3,6-diylbis[N'-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Guanidine, N,N’‘’-1,2,4,5-tetrazine-3,6-diylbis[N’-nitro- is a nitrogen-rich heterocyclic compound known for its high thermal stability, insensitivity, and excellent detonation performance. This compound is particularly notable for its application as a green nitrogen-rich gas-generating agent, making it a valuable material in various industrial and scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of guanidine, N,N’‘’-1,2,4,5-tetrazine-3,6-diylbis[N’-nitro- involves the reaction of guanidine salts with 3,6-bis-nitroguanyl-1,2,4,5-tetrazine. The reaction typically requires specific conditions such as controlled temperature and the presence of catalysts to ensure the formation of the desired product. The guanidine salts used in the synthesis include guanidine, aminoguanidine, diaminoguanidine, and triaminoguanidine .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as crystallization, filtration, and drying to obtain the final product in its pure form. The use of advanced analytical techniques like FT-IR and X-ray single crystal diffraction ensures the quality and consistency of the product .
Chemical Reactions Analysis
Types of Reactions: Guanidine, N,N’‘’-1,2,4,5-tetrazine-3,6-diylbis[N’-nitro- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as nitro and guanidine, which are reactive under specific conditions .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome .
Major Products: The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications. For example, the oxidation of the compound can lead to the formation of nitroso derivatives, while reduction can yield amino derivatives .
Scientific Research Applications
Guanidine, N,N’‘’-1,2,4,5-tetrazine-3,6-diylbis[N’-nitro- has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other nitrogen-rich compounds. In biology, it has been studied for its potential cytotoxic effects on certain cell lines. In medicine, it is being explored for its potential use in drug delivery systems due to its stability and reactivity. In industry, it is used as a gas-generating agent in airbags and other safety devices .
Mechanism of Action
The mechanism of action of guanidine, N,N’‘’-1,2,4,5-tetrazine-3,6-diylbis[N’-nitro- involves the release of nitrogen gas upon decomposition. This process is facilitated by the presence of nitro groups, which decompose to release nitrogen gas under specific conditions. The molecular targets and pathways involved in this process include the interaction of the compound with other reactive species, leading to the formation of stable products and the release of gas .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to guanidine, N,N’‘’-1,2,4,5-tetrazine-3,6-diylbis[N’-nitro- include other nitrogen-rich heterocyclic compounds such as 3,6-diphenyl-1,2,4,5-tetrazine and 3-amino-1,2,4,5-tetrazine .
Uniqueness: What sets guanidine, N,N’‘’-1,2,4,5-tetrazine-3,6-diylbis[N’-nitro- apart from these similar compounds is its high thermal stability and insensitivity, making it a safer and more reliable option for applications requiring gas generation. Additionally, its ability to produce clean gases without solid residue further enhances its appeal as a green energetic material .
Properties
CAS No. |
756482-91-4 |
|---|---|
Molecular Formula |
C4H6N12O4 |
Molecular Weight |
286.17 g/mol |
IUPAC Name |
2-[6-[[amino(nitramido)methylidene]amino]-1,2,4,5-tetrazin-3-yl]-1-nitroguanidine |
InChI |
InChI=1S/C4H6N12O4/c5-1(13-15(17)18)7-3-9-11-4(12-10-3)8-2(6)14-16(19)20/h(H3,5,7,9,10,13)(H3,6,8,11,12,14) |
InChI Key |
VHEVCCRYDJDOKX-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NN=C(N=N1)N=C(N)N[N+](=O)[O-])N=C(N)N[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


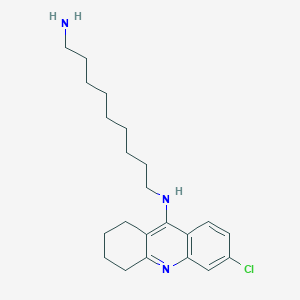
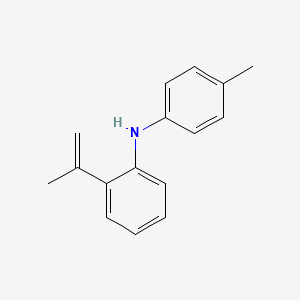
![Methanone, (4-methoxyphenyl)(3-phenylnaphtho[1,2-b]furan-2-yl)-](/img/structure/B14209924.png)
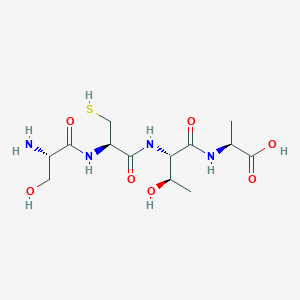
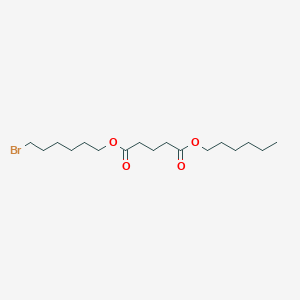
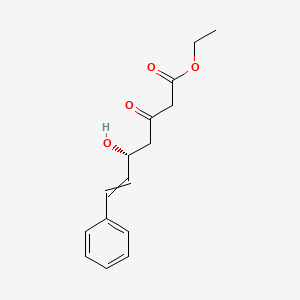
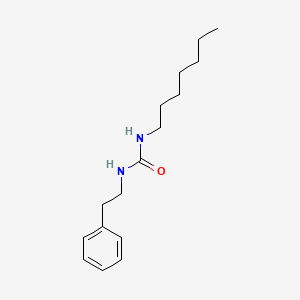
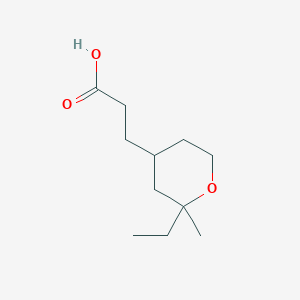
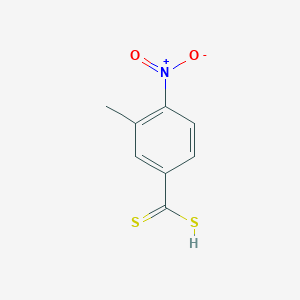
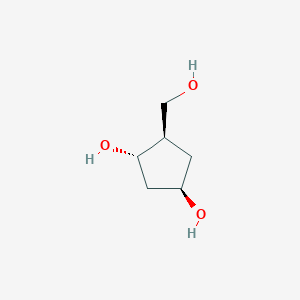
![5-(Pyridin-2-yl)-3-trifluoromethyl-1H-pyrazolo[4,3-c]isoquinoline](/img/structure/B14209961.png)
![N-[3-(2-chlorophenoxy)pyridin-4-yl]methanesulfonamide](/img/structure/B14209962.png)
![1-Ethyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-a]imidazole-5,6-dione](/img/structure/B14209966.png)
![3-(4-Aminophenyl)-7-(1h-indol-5-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14209967.png)
